![molecular formula C6H9N3O2 B2418824 1-ethyl-5-methyl-4-nitro-1H-imidazole CAS No. 1856100-92-9](/img/structure/B2418824.png)
1-ethyl-5-methyl-4-nitro-1H-imidazole
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Description
“1-ethyl-5-methyl-4-nitro-1H-imidazole” is a derivative of imidazole . Imidazole is a five-membered heterocyclic compound that contains three carbon atoms, two nitrogen atoms, and two double bonds . It is also known as 1,3-diazole . Imidazole is a core structure in many natural products such as histidine, purine, histamine, and DNA-based structures .
Scientific Research Applications
Hydrolysis and Structural Analysis 1-ethyl-5-methyl-4-nitro-1H-imidazole, upon hydrolysis, leads to compounds that crystallize in specific forms, such as dihydrates. These crystalline structures are studied for their molecular arrangement and bonding characteristics. The planar structure of the molecule and its hydrogen bonding forming a three-dimensional network are of interest in crystallography and material sciences (Wu, Liu, & Ng, 2005).
Drug Synthesis and Inhibition Activities The compound plays a role in biology-oriented drug synthesis (BIODS), particularly in the formation of derivatives showing inhibitory activities, such as β-glucuronidase inhibition. These activities are significant for understanding drug interactions and potential therapeutic applications (Salar et al., 2017).
Electrochemical Studies Electrochemical behavior of derivatives of 1-ethyl-5-methyl-4-nitro-1H-imidazole is studied for understanding their reaction mechanisms and kinetics in various pH conditions. This research is crucial in the fields of electrochemistry and pharmaceutical analysis (Fonseca, Rivera, Monteagudo, & Uriarti, 1993).
Reactivity and Chemical Synthesis The reactivity of this compound with other chemical entities, leading to the formation of novel imidazoles with potential biological activities, is another area of research. Such studies are instrumental in developing new pharmaceutical compounds and understanding chemical reactions (Crozet et al., 1985).
Antibacterial and Antifungal Properties Some derivatives of 1-ethyl-5-methyl-4-nitro-1H-imidazole exhibit significant antibacterial and antifungal properties. Research in this area explores the efficacy of these compounds against various microorganisms, contributing to the development of new antimicrobial agents (Günay et al., 1999).
Genetics of Resistance Understanding the genetic mechanisms of resistance to nitroimidazoles, which include derivatives of 1-ethyl-5-methyl-4-nitro-1H-imidazole, is crucial in the field of microbiology and infectious diseases. This research helps in developing strategies to combat resistance in pathogenic bacteria (Reysset, Su, & Sebald, 1993).
properties
IUPAC Name |
1-ethyl-5-methyl-4-nitroimidazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O2/c1-3-8-4-7-6(5(8)2)9(10)11/h4H,3H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJJLBLHCXOJGGP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=NC(=C1C)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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